N-(3-chloro-4-methoxyphenyl)-2-cyclohexylacetamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-cyclohexylacetamide is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-cyclohexylacetamide typically involves the reaction of 3-chloro-4-methoxyaniline with cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Step 1: Dissolve 3-chloro-4-methoxyaniline in anhydrous dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add cyclohexylacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
Step 4: Stir the reaction mixture at room temperature for several hours.
Step 5: Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
Step 6: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.
Reduction: Formation of 3-chloro-4-methoxyaniline.
Substitution: Formation of N-(3-azido-4-methoxyphenyl)-2-cyclohexylacetamide or N-(3-thio-4-methoxyphenyl)-2-cyclohexylacetamide.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-cyclohexylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, the compound’s structural features, such as the chloro and methoxy groups, may enhance its binding affinity and specificity for its targets.
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2-cyclohexylacetamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide: Similar structure but with an additional methoxyphenoxy group.
2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide: Similar structure but with an additional chloro group.
N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenyl)acetamide: Similar structure but with an additional methoxyphenyl group.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-cyclohexylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-14-8-7-12(10-13(14)16)17-15(18)9-11-5-3-2-4-6-11/h7-8,10-11H,2-6,9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIZLCZMZQMDHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2CCCCC2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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